2-Morpholinonicotinonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-morpholin-4-ylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c11-8-9-2-1-3-12-10(9)13-4-6-14-7-5-13/h1-3H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXHZQXRAOOEQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377170 | |
| Record name | 2-morpholinonicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59025-37-5 | |
| Record name | 2-morpholinonicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(morpholin-4-yl)pyridine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Morpholinonicotinonitrile and Its Analogues
Precursor Synthesis and Preparative Routes to Nicotinonitrile Core Structures
The synthesis of the nicotinonitrile (3-cyanopyridine) core is a foundational step in accessing the target compound and its derivatives. A multitude of synthetic routes have been developed, often leveraging condensation reactions to construct the pyridine (B92270) ring.
One prevalent strategy involves the reaction of ylidenemalononitriles with various reagents. These reactions provide a versatile entry into multi-substituted pyridines. For instance, a mild and facile solvent-free methodology allows for the synthesis of a range of multi-substituted pyridines at room temperature by reacting ylidenemalononitriles with primary amines. nih.govrsc.org This approach is notable for its operational simplicity and avoidance of harsh conditions like microwave irradiation or conventional heating, which are often required in other methods. rsc.org
Another significant route is based on the cyclization of precursors formed from α,β-unsaturated ketones (chalcones). For example, the reaction of a chalcone (B49325) derivative with malononitrile (B47326) in the presence of ammonium (B1175870) acetate (B1210297) can yield a 2-amino-nicotinonitrile structure. This 2-amino group can then be further modified, for instance, by conversion to a halogen via a Sandmeyer-type reaction, providing a key intermediate for subsequent substitutions.
Introduction of the Morpholine (B109124) Moiety: Reaction Pathways and Conditions
The most direct method for introducing the morpholine group at the C-2 position of the nicotinonitrile ring is through a nucleophilic aromatic substitution (SNA_r) reaction. youtube.com This pathway requires a nicotinonitrile precursor bearing a suitable leaving group, typically a halogen like chlorine or fluorine, at the 2-position. The electron-withdrawing nature of the pyridine ring nitrogen, compounded by the cyano group at the C-3 position, activates the C-2 position for nucleophilic attack. nih.govnih.gov
The reaction mechanism proceeds via a two-step addition-elimination sequence. Morpholine, acting as the nucleophile, attacks the electrophilic C-2 carbon, leading to the temporary disruption of aromaticity and the formation of a negatively charged intermediate known as a Meisenheimer complex. nih.gov Aromaticity is subsequently restored by the expulsion of the halide leaving group. youtube.com The reaction is typically performed in a polar aprotic solvent and in the presence of a base to neutralize the generated hydrohalic acid. Microwave irradiation has been shown to significantly accelerate these types of substitutions. researchgate.net
While a specific protocol for 2-morpholinonicotinonitrile is not detailed in the provided sources, the conditions can be inferred from analogous reactions, such as the reaction of 2-chloropyrazine (B57796) with morpholine. researchgate.net The table below summarizes typical conditions for such SNA_r reactions.
Table 1: Representative Conditions for Nucleophilic Aromatic Substitution with Morpholine
| Electrophile | Nucleophile | Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 2-Chloronicotinonitrile | Morpholine | DMSO | K₂CO₃ | 100-150 | Good to Excellent |
| 2-Fluoronicotinonitrile | Morpholine | DMF | Et₃N | 80-120 | Good to Excellent |
| 2-Chloropyrazine | Morpholine | Water | KF | Ambient | Moderate to Good |
| 2-Halopyridine | Amine | DMSO | None | 50 | Variable |
Multi-component Reaction Approaches in Nicotinonitrile Synthesis
Multi-component reactions (MCRs) offer an efficient strategy for the synthesis of complex molecules like substituted nicotinonitriles in a single pot. mdpi.com These reactions enhance atom economy and reduce waste by combining three or more reactants in a convergent manner. Several named reactions, such as the Hantzsch or Guareschi pyridine syntheses, can be adapted to produce the nicotinonitrile skeleton.
A relevant MCR approach involves the condensation of an aldehyde, a β-ketoester or equivalent, an ammonia (B1221849) source, and a cyanide source (like malononitrile). This strategy allows for the rapid assembly of the substituted dihydropyridine (B1217469) ring, which can then be oxidized to the corresponding nicotinonitrile. The diversity of the final product can be easily controlled by varying the initial aldehyde and ketoester components.
Furthermore, multicomponent condensations involving cyanothioacetamide have been shown to produce 2-thionicotinonitriles. These can serve as analogues or as intermediates that could potentially be converted to this compound through desulfurization and subsequent C-N bond formation steps. One-pot syntheses involving salicylaldehydes and malononitrile dimer have also been developed to create complex fused pyridine systems like chromeno[2,3-b]pyridines. nih.gov
Catalytic Strategies in this compound Synthesis
Modern catalytic methods, particularly transition-metal-catalyzed cross-coupling reactions, provide powerful alternatives to classical SNA_r for forming the C-N bond between the nicotinonitrile core and the morpholine moiety. pageplace.denih.gov The Buchwald-Hartwig amination is a preeminent example of such a strategy. wikipedia.org
This palladium-catalyzed reaction couples an aryl halide or triflate with an amine. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, this would involve the reaction of a 2-halonicotinonitrile with morpholine. The reaction is facilitated by a palladium catalyst, typically in its Pd(0) oxidation state, and a suitable ligand, which is often a bulky, electron-rich phosphine (B1218219) or an N-heterocyclic carbene (NHC). researchgate.net A base is required to facilitate the catalytic cycle. This method is valued for its broad substrate scope and functional group tolerance, often proceeding under milder conditions than traditional SNA_r. wikipedia.org Copper-catalyzed Ullmann-type couplings represent an older but still relevant catalytic approach for C-N bond formation. researchgate.netnih.gov
The utility of the Buchwald-Hartwig reaction has been demonstrated in the synthesis of various morpholine-substituted heterocycles, such as 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines, which were prepared from the corresponding 6-bromoquinolines in good yields (60-88%). rsc.org Additionally, specialized catalysts, such as magnetic H-bond catalysts, have been developed for the synthesis of other nicotinonitrile derivatives. researchgate.net
Table 2: Typical Catalyst Systems for Buchwald-Hartwig Amination of Heteroaryl Halides
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 80-110 |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 100 |
| (NHC)Pd(allyl)Cl | None | t-BuOK | Toluene | 85-100 |
| CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | 110-140 |
Alternative Synthetic Routes for Analogues with Varied Substitutions
The synthesis of analogues of this compound with different substitutions on the pyridine ring can be achieved by modifying the starting materials in the synthetic sequences described above. For example, in syntheses starting from ylidenemalononitriles, the use of differently substituted enamines allows for the creation of a wide scope of multi-substituted pyridines. nih.govrsc.org
One-pot procedures are particularly attractive for generating libraries of analogues. nih.gov For instance, a one-pot, three-component reaction between α-hydroxyketones, oxoacetonitriles, and various primary amines can produce N-substituted 3-cyanopyrroles, showcasing how MCRs can be adapted for diversity. mdpi.com Similarly, one-pot syntheses of 2-aminoquinoline (B145021) derivatives from acetonitrile (B52724) have been reported, highlighting efficient routes to related nitrogen heterocycles. nih.govrsc.org The synthesis of naphthoxazinones via a sequential one-pot two-step protocol further illustrates the power of tandem reactions in building complex heterocyclic scaffolds. mdpi.com
For analogues where the morpholine ring itself is modified, one-pot syntheses starting from aziridines and haloalcohols provide an efficient route to 2-substituted and 2,3-disubstituted morpholines. nih.gov Enantiomerically pure 2-(hydroxymethyl)morpholines can also be prepared efficiently in a one-pot procedure from chiral β-amino alcohols and epichlorohydrin. researchgate.net These varied morpholine analogues could then be coupled to a nicotinonitrile core using the methods described in sections 2.2 and 2.4.
Derivatization Strategies and Synthetic Transformations
Functionalization of the Pyridine (B92270) Ring System
The pyridine ring of 2-morpholinonicotinonitrile is an electron-deficient heterocycle, but its reactivity is significantly modulated by its substituents. The morpholino group at the C2 position is a strong electron-donating group, which activates the ring towards electrophilic substitution, primarily at the C5 position (para to the morpholino group). Conversely, the nitrile group at C3 is electron-withdrawing, deactivating the ring.
A direct and specific example of functionalizing this pyridine ring is electrophilic nitration. In a synthetic route aimed at producing analogues of the drugs flupirtine (B1215404) and retigabine, this compound was successfully nitrated at the C5 position. researchgate.net This reaction highlights the directing influence of the C2-morpholino substituent.
Table 1: Electrophilic Nitration of this compound
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| This compound | Not specified in source | 5-Nitro-2-morpholinonicotinonitrile | 52% | researchgate.net |
While direct C-H functionalization of the this compound core is not extensively documented, the chemistry of pyridines suggests other potential transformations. researchgate.net The electron-rich nature of the ring at the C5 position suggests susceptibility to other electrophilic reactions such as halogenation or sulfonation. Modern cross-coupling methods, which have been broadly applied to functionalize pyridine rings, could also be employed to introduce aryl or alkyl substituents, further diversifying the scaffold. chemenu.com
Modifications at the Morpholine (B109124) Moiety
The morpholine moiety attached to the pyridine ring is generally stable. Direct chemical modifications to this part of the this compound molecule are not widely reported in scientific literature. In most synthetic campaigns, the morpholine ring is incorporated as a complete unit and is retained unmodified in the final products.
Hypothetically, derivatization could be envisioned through N-functionalization if a piperazine (B1678402) ring were used in place of morpholine. For the morpholine ring itself, harsh conditions could potentially lead to ring-opening reactions, but such transformations would likely also affect the other functional groups present on the scaffold and are not typically sought in targeted analogue synthesis.
Transformations of the Nitrile Group
The nitrile group is one of the most versatile functional groups in organic synthesis, capable of being transformed into a wide array of other functionalities. While specific examples starting from this compound are scarce, the reactivity of the closely related 2-amino-3-cyanopyridine (B104079) scaffold provides a clear blueprint for potential transformations. nih.gov The nitrile group can undergo hydrolysis, reduction, and cycloaddition reactions to generate diverse derivatives.
Common transformations include:
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to form a primary amide (2-morpholinonicotinamide) or further to a carboxylic acid (2-morpholinonicotinic acid). Enzymatic conversions using nitrilase or nitrile hydratase are also well-established methods for this transformation in related cyanopyridines.
Reduction: Catalytic hydrogenation or reduction with reagents like lithium aluminum hydride can convert the nitrile group into a primary amine (3-(aminomethyl)-2-morpholinopyridine).
Cycloaddition: The nitrile group can react with azide (B81097) compounds (e.g., sodium azide) in a [3+2] cycloaddition to form a tetrazole ring, yielding 5-(2-morpholinopyridin-3-yl)tetrazole. This is a common strategy in medicinal chemistry to create a bioisostere of a carboxylic acid.
Table 2: Representative Transformations of Analogous 2-Substituted-3-Cyanopyridine Scaffolds
| Starting Material (Analogue) | Transformation | Reagents/Conditions | Resulting Functional Group/Ring |
|---|---|---|---|
| 2-Amino-3-cyanopyridine | Hydrolysis | H₂SO₄ / H₂O | Amide |
| 2-Amino-3-cyanopyridine | Reduction | H₂ / Raney Nickel | Aminomethyl |
| 2-Amino-3-cyanopyridine | Cycloaddition | NaN₃, NH₄Cl | Tetrazole |
Synthesis of Fused Heterocyclic Systems Incorporating the this compound Scaffold
The this compound structure is an excellent precursor for the synthesis of fused heterocyclic systems, particularly those of pharmacological interest like pyrido[2,3-d]pyrimidines. These bicyclic systems are often constructed by reacting a 2-amino-3-cyanopyridine derivative with a one-carbon electrophile.
By analogy, if the nitrile group of this compound were first converted to an amino group or if one started from 2-amino-3-cyanopyridine and introduced the morpholine later, a similar cyclization strategy could be employed. For instance, reacting 2-amino-3-cyanopyridine analogues with reagents like formamide, formic acid, or acetic anhydride (B1165640) leads to the formation of the fused pyrimidine (B1678525) ring. This creates the pyrido[2,3-d]pyrimidine (B1209978) core, which is present in numerous kinase inhibitors and other biologically active molecules.
Another well-known reaction for 3-cyanopyridine (B1664610) derivatives is the Gewald reaction for synthesizing fused thieno[2,3-b]pyridine (B153569) systems. This typically involves reacting the nicotinonitrile with sulfur and an active methylene (B1212753) compound under basic conditions. These fused systems are valuable scaffolds in drug discovery.
Development of Diverse Analogues for Targeted Research
The derivatization strategies described above are employed to generate libraries of diverse analogues for targeted research, primarily in medicinal chemistry. The 3-cyanopyridine core is a known pharmacophore found in a range of biologically active compounds.
For example, derivatives of the related 3-cyano-2-pyridone scaffold have been investigated as inhibitors of PIM-1 kinase and survivin for cancer therapy, and as AMPK activators for metabolic disorders. Similarly, fused pyrido[2,3-d]pyrimidines, which can be synthesized from cyanopyridine precursors, are potent inhibitors of kinases such as VEGFR-2 and HER-2, which are crucial targets in oncology.
The synthesis of 5-nitro-2-morpholinonicotinonitrile was part of a research program to develop safer analogues of existing drugs by modifying their metabolic pathways. researchgate.net This demonstrates how functionalization of the this compound scaffold is a key strategy in lead optimization, aiming to improve the potency, selectivity, and safety profile of potential new medicines. The development of such analogues allows for a detailed exploration of structure-activity relationships (SAR), guiding the design of more effective therapeutic agents.
Investigations into Biological Activities and Mechanisms of Action
In Vitro and In Vivo Biological Screening Methodologies
The initial exploration of a novel compound like 2-Morpholinonicotinonitrile involves a cascade of screening procedures to identify and characterize its biological effects. These methodologies are designed to assess the compound's activity in a controlled, reproducible, and scalable manner.
In Vitro Screening: These laboratory-based assays are fundamental to early-stage drug discovery. researchgate.netinternational-biopharma.com They utilize isolated biological components, such as enzymes or cells, to determine the compound's direct effects. Common approaches include:
High-Throughput Screening (HTS): This automated process allows for the rapid assessment of thousands of compounds against a specific biological target. HTS often employs microtiter plates and robotic systems to measure changes in fluorescence, absorbance, or luminescence to quantify a compound's activity. researchgate.net
Target-Based Assays: These assays measure the interaction of a compound with a specific, purified biological target, such as an enzyme or receptor. This approach is crucial for understanding the direct mechanism of action. nih.gov
Phenotypic Screening: In this approach, compounds are tested on whole cells or complex cellular systems to observe a change in the cell's phenotype or behavior, such as cell death, proliferation, or changes in morphology. neuroproof.com This method is advantageous as it does not require prior knowledge of a specific target. neuroproof.com
Cell Viability and Cytotoxicity Assays: Techniques like the MTT assay, which measures metabolic activity, are used to determine a compound's effect on cell survival and to identify potential toxicity. sciencellonline.comacs.org
| Methodology Type | Description | Primary Purpose | Examples |
|---|---|---|---|
| In Vitro (Target-Based) | Tests compound against a purified biological molecule. | Determine direct mechanism of action, binding affinity. | Enzyme Inhibition Assays, Radioligand Binding Assays. |
| In Vitro (Cell-Based) | Tests compound on living cells to observe a functional outcome. | Assess cellular efficacy, cytotoxicity, and broader biological effects. | MTT Assay, Apoptosis Assays (Caspase-Glo), Phenotypic Screening. neuroproof.comsciencellonline.compromega.com |
| In Vivo | Tests compound in a whole, living organism. | Evaluate systemic efficacy, pharmacokinetics, and safety. | Xenograft models (cancer), Behavioral tests (CNS). |
Enzyme Inhibition Studies: Kinases and Other Biological Targets
Enzyme inhibition is a primary mechanism through which many therapeutic agents exert their effects. Kinases, a large family of enzymes that regulate a majority of cellular processes, are particularly important targets in drug development. bioassaysys.com
Protein kinases have become major targets for therapeutic agents, especially in oncology. nih.gov The nicotinonitrile (also known as 3-cyanopyridine) scaffold, which forms the core of this compound, has been identified as a crucial structural component in the development of kinase inhibitors. ekb.eg Research has demonstrated that derivatives of nicotinonitrile can act as potent inhibitors of various kinases. For instance, certain derivatives have been shown to inhibit tyrosine kinases, which are critical in controlling cell growth and proliferation. nih.gov The development process involves screening compounds for their ability to inhibit kinase activity using biochemical assays, often followed by cell-based assays to confirm their efficacy in a more physiologically relevant context. reactionbiology.com
Research into nicotinonitrile derivatives has identified their ability to modulate several key signaling pathways implicated in disease.
PIM1 kinase: The PIM family of serine/threonine kinases is frequently overexpressed in various cancers and plays a role in cell survival and proliferation. Studies have successfully designed and synthesized novel nicotinonitrile derivatives that act as potent, submicromolar inhibitors of all three PIM kinase isoforms. nih.gov These compounds have been shown to induce apoptosis in cancer cells, highlighting their therapeutic potential. nih.govresearchgate.net
Survivin: Survivin (BIRC5) is a member of the inhibitor of apoptosis (IAP) family and is highly expressed in most cancers, where it is associated with treatment resistance and poor patient outcomes. medchemexpress.comnih.gov It functions by inhibiting caspases and regulating mitosis. medchemexpress.comnih.gov The development of small molecules that inhibit survivin is a key anticancer strategy. researchgate.net Notably, compounds based on the 3-cyanopyridine (B1664610) (nicotinonitrile) scaffold have been identified as modulators of survivin, capable of inducing apoptosis. dntb.gov.ua
KV7.2/3 channels: These voltage-gated potassium channels are crucial for regulating neuronal excitability. Openers of KV7.2/3 channels can reduce hyperexcitability, making them attractive targets for treating CNS disorders like epilepsy and pain. nih.govuni-greifswald.de Specific derivatives of this compound have been synthesized and evaluated for this activity. For example, 6-[(4-Fluorobenzyl)amino]-4-methyl-2-morpholinonicotinonitrile was synthesized as part of an effort to develop novel KV7 channel openers. nih.gov The activity of these compounds is typically measured in cell lines overexpressing the KV7.2/3 channels, often using a thallium influx assay where fluorescence correlates with channel opening. uni-greifswald.de
HPK1: Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell activation and serves as an intracellular immune checkpoint. nih.govpatsnap.com Inhibiting HPK1 can enhance T-cell-mediated antitumor immunity. nih.govpatsnap.com Small molecule HPK1 inhibitors are being investigated to improve cancer immunotherapy by enhancing T-cell receptor (TCR) signaling and promoting a more active immune response against tumors. nih.govpatsnap.com
Anticancer Activity Research: Cellular Proliferation and Apoptosis Studies
The anticancer potential of nicotinonitrile derivatives is a major area of investigation. These studies focus on two key cellular processes: proliferation and apoptosis (programmed cell death).
A variety of assays are employed to quantify these effects:
Cell Proliferation Assays: These methods measure the rate of cell division. Techniques include direct cell counting, analysis of DNA synthesis (e.g., BrdU incorporation), and detection of proliferation markers like Ki-67. sciencellonline.comnih.govcellsignal.com
Apoptosis Assays: These assays detect the biochemical and morphological hallmarks of programmed cell death. promega.com Common methods include Annexin V staining to detect changes in the cell membrane, TUNEL assays for DNA fragmentation, and Caspase-Glo assays to measure the activity of caspases, which are the primary executioner enzymes of apoptosis. promega.combdbiosciences.com
Studies on novel nicotinonitrile derivatives have shown they can exert strong antiproliferative activity by inducing intrinsic apoptosis. nih.gov Mechanistic studies in liver cancer (HepG2) cells revealed that specific nicotinonitrile compounds caused cell cycle arrest at the G2/M phase and significantly increased the expression of pro-apoptotic proteins like Bax, alongside key effectors like p53 and caspase-3. nih.gov
Antiviral and Antibacterial Activity Assessments
The evaluation of new chemical entities for antimicrobial properties is critical. The morpholine (B109124) moiety, present in this compound, has been incorporated into various structures to enhance biological activity, including antibacterial effects. nih.gov
Standardized methods are used to determine a compound's efficacy against microbial pathogens:
Antibacterial Assessment: The primary method is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits microbial growth. criver.com This is often done using broth microdilution methods. Other techniques include agar (B569324) diffusion assays, where a zone of growth inhibition around the compound is measured. nih.gov
Antiviral Assessment: In vitro antiviral screening often involves plaque reduction assays, where the ability of a compound to prevent virus-induced cell death is quantified. criver.com Another key metric is the EC50, the concentration of the compound that reduces viral infectivity by 50%. criver.com
While direct studies on this compound are limited, research on related structures is informative. For example, a series of 3-(2-morpholinoquinolin-3-yl)acrylonitrile derivatives—which share both the morpholine and acrylonitrile (B1666552) substructures—were synthesized and showed activity against various bacterial and fungal strains. researchgate.net Furthermore, ruthenium-based agents modified with a morpholine group have demonstrated potent efficacy against Staphylococcus aureus, including resistant strains, by disrupting the bacterial membrane. nih.gov
Neurological Activity Investigations (e.g., CNS applications, KV7 channel openers)
The ability of a compound to cross the blood-brain barrier (BBB) is a prerequisite for its use in treating CNS disorders. lifechemicals.commdpi.com Compounds are often designed with specific physicochemical properties—such as moderate lipophilicity, low molecular weight, and a limited number of hydrogen bond donors/acceptors—to favor CNS penetration. lifechemicals.com
As mentioned previously, a significant area of investigation for derivatives of this compound is their activity as KV7 potassium channel openers. nih.govuni-greifswald.de These channels are key regulators of neuronal firing, and their activation has a stabilizing effect on neurons, which is therapeutic in conditions of hyperexcitability like epilepsy. nih.govuni-greifswald.de The development of compounds such as N-(4-fluorobenzyl)-6-[(4-fluorobenzyl)amino]-2-methoxy-4-methylnicotinamide, an analog derived from a nicotinonitrile scaffold, demonstrates potent KV7.2/3 opening activity, highlighting the therapeutic potential of this chemical class in neurology. uni-greifswald.de
Mechanistic Elucidation of Bioactivity
The precise molecular mechanisms underlying the biological activities of this compound have been the subject of focused research, primarily centering on its role as a modulator of key cellular signaling pathways. Investigations into structurally related compounds suggest a significant inhibitory action on the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway, a critical cascade that governs cell proliferation, growth, survival, and apoptosis. The structural features of this compound, namely the morpholine and nicotinonitrile moieties, are thought to be instrumental in its interaction with specific molecular targets within this pathway.
Enzyme Inhibition Profile
The inhibitory potential of this compound and its analogs is largely attributed to the morpholine group, a privileged pharmacophore in the development of kinase inhibitors. Structure-activity relationship (SAR) studies on a variety of morpholine-containing compounds have demonstrated that the oxygen atom of the morpholine ring frequently forms a crucial hydrogen bond with the hinge region of the ATP-binding pocket of kinases, particularly PI3K. nih.govnih.gov This interaction is a key determinant of the inhibitory potency.
For instance, in a series of 2-morpholino-pyrimidine derivatives, the morpholine moiety was found to be essential for PI3K inhibitory activity. frontiersin.org The replacement of the morpholine with other substituents led to a significant decrease in potency, underscoring its role as a key pharmacophore. frontiersin.org While direct enzymatic assays on this compound are not extensively reported in the available literature, the well-documented activity of structurally similar compounds strongly suggests that it likely acts as an inhibitor of PI3K and potentially other related kinases.
| Compound Class | Target Enzyme(s) | Key Structural Feature(s) | Observed Activity |
| 2-Morpholino-pyrimidine derivatives | PI3K/mTOR | Morpholine | Potent dual inhibition nih.gov |
| Nicotinonitrile derivatives | Tyrosine Kinases (VEGFR-2, HER-2) | Nicotinonitrile | Significant inhibition nih.govnih.gov |
| 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives | PI3Kα, PI3Kδ | Morpholine, Pyrimidine-carbonitrile | High inhibitory potency and selectivity frontiersin.org |
Modulation of Signaling Pathways
The primary mechanism through which this compound is proposed to exert its biological effects is via the downregulation of the PI3K/Akt/mTOR signaling pathway. This pathway is frequently overactivated in various diseases, leading to uncontrolled cell growth and survival. By inhibiting PI3K, this compound would prevent the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), a critical step in the activation of the downstream kinase Akt.
The subsequent reduction in phosphorylated Akt (p-Akt) would, in turn, affect a multitude of downstream effectors. This includes the mTOR complex 1 (mTORC1), a master regulator of protein synthesis and cell growth. Inhibition of the PI3K/Akt axis leads to decreased mTORC1 activity, resulting in the suppression of cell proliferation. The inhibitory effect on this pathway has been observed with numerous morpholine-containing compounds. nih.govnih.gov
Induction of Apoptosis
A significant consequence of inhibiting the PI3K/Akt/mTOR pathway is the induction of apoptosis, or programmed cell death. The Akt kinase, when active, promotes cell survival by phosphorylating and inactivating several pro-apoptotic proteins. By inhibiting Akt activation, this compound can indirectly lead to the activation of these pro-apoptotic factors, tipping the cellular balance towards apoptosis.
Studies on novel nicotinonitrile derivatives have shown that these compounds can induce apoptosis, as evidenced by the significant induction of caspases 3 and 9. nih.gov Caspase-9 is an initiator caspase in the intrinsic apoptotic pathway, while caspase-3 is a key executioner caspase. The activation of these caspases leads to the cleavage of cellular substrates, culminating in the characteristic morphological and biochemical hallmarks of apoptosis. Therefore, it is highly probable that this compound mediates its cell death-inducing effects through the activation of the intrinsic apoptotic pathway, downstream of PI3K/Akt inhibition.
| Mechanistic Action | Key Molecular Events | Cellular Outcome |
| Enzyme Inhibition | Binding to the ATP pocket of PI3K and potentially other kinases. | Blockade of downstream signaling. |
| Signaling Pathway Modulation | Decreased phosphorylation of Akt and mTOR. | Inhibition of cell proliferation and growth. |
| Apoptosis Induction | Activation of initiator and executioner caspases. | Programmed cell death. |
Structure Activity Relationship Sar Studies and Molecular Design
Systematic Structural Modifications and Their Impact on Bioactivity
Systematic structural modifications of lead compounds are fundamental to the lead optimization process. danaher.comdrugdevelopment.fi This involves the iterative process of designing, synthesizing, and testing new analogs to enhance desired pharmacological properties. patsnap.comyoutube.com For the nicotinonitrile scaffold, which is a core component of 2-Morpholinonicotinonitrile, studies on various derivatives have shed light on how structural changes impact bioactivity.
One study investigated a series of new nicotinonitrile derivatives for their molluscicidal activity against M. cartusiana land snails. nih.gov The results of this study highlight the significant impact of substituents on the nicotinonitrile core. For instance, the introduction of an amino group at the 2-position of the nicotinonitrile ring resulted in moderate activity, whereas replacement of this amino group with aryl amides or a 4-methylbenzenesulphonamide group led to a complete loss of activity. nih.gov
Notably, the conversion of the 2-mercaptonicotinonitrile derivative to quaternary ammonium (B1175870) salts, specifically piperidinium and morpholinium nicotinonitrile-2-thiolate, significantly enhanced the molluscicidal effect. nih.gov This suggests that the presence of charged groups can be a critical factor for the bioactivity of this class of compounds, potentially by increasing their ability to penetrate cell membranes. nih.gov
| Compound | Modification on Nicotinonitrile Core | LC50 (mg/mL) against M. cartusiana |
|---|---|---|
| 2-aminonicotinonitrile derivative | Amino group at C2 | Moderate Activity (Specific LC50 not provided) |
| Piperidinium nicotinonitrile-2-thiolate (4a) | Piperidinium salt of the 2-thiolate | 2.90 |
| Morpholinium nicotinonitrile-2-thiolate (4b) | Morpholinium salt of the 2-thiolate | 3.03 |
| Nicotinonitril-2-yl aryl amides (6a-c) | Aryl amide at C2 | No Activity |
| Nicotinonitril-2-yl-4-methylbenzenesulphonamide (7) | 4-methylbenzenesulphonamide at C2 | No Activity |
| Acetamiprid (Reference) | - | 0.93 |
Identification of Key Pharmacophores and Activity Cliffs
A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. The morpholine (B109124) ring itself is considered a privileged pharmacophore in medicinal chemistry due to its frequent appearance in bioactive compounds and its ability to improve pharmacokinetic properties. e3s-conferences.orgresearchgate.net In the context of this compound, the key pharmacophoric features would likely involve the morpholine ring, the cyanopyridine core, and the spatial relationship between them. The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, a crucial interaction for binding to biological targets. e3s-conferences.orgresearchgate.net
Activity cliffs are pairs of structurally similar compounds that exhibit a large difference in potency. nih.govchemrxiv.org These are particularly informative in SAR studies as they highlight small structural changes that lead to significant biological effects. nih.gov For nicotinonitrile derivatives, a clear activity cliff can be observed between the 2-aminonicotinonitrile derivative and the corresponding aryl amides. nih.gov The seemingly minor modification of replacing the amino group with an amide results in a complete loss of molluscicidal activity, indicating that the primary amino group is a critical pharmacophoric feature for this specific biological effect.
Rational Design Principles for Potency and Selectivity Enhancement
Rational design utilizes the insights gained from SAR studies to guide the development of new compounds with improved properties. drugdevelopment.fi For analogs of this compound, several rational design principles can be proposed based on the available data for related structures.
Introduction of Charged Moieties: The enhanced activity of the morpholinium nicotinonitrile-2-thiolate suggests that the introduction of charged groups could be a viable strategy to improve the potency of this compound derivatives. nih.gov This could be achieved by quaternizing the morpholine nitrogen or by introducing other charged functional groups at various positions on the nicotinonitrile ring.
Modification of the Morpholine Ring: While the morpholine ring is a key feature, its substitution pattern can be explored. The introduction of substituents on the morpholine ring could modulate its steric and electronic properties, potentially leading to improved binding affinity and selectivity for the target. nih.gov
Exploration of the Nicotinonitrile Scaffold: The substitution pattern on the nicotinonitrile ring is crucial. The positions and nature of substituents can influence the electronic distribution of the ring system and provide additional points of interaction with the target. For example, the introduction of electron-withdrawing or electron-donating groups could be explored to fine-tune the activity.
Exploration of Substituent Effects on Biological Profiles
The nature and position of substituents on a core scaffold can dramatically alter the biological profile of a compound. In the case of nicotinonitrile derivatives, the substituent at the 2-position has a profound effect on molluscicidal activity. nih.gov An amino group at this position confers activity, while larger, more complex groups like aryl amides abolish it. nih.gov This suggests a specific size and/or hydrogen bonding requirement for the substituent at this position.
For morpholine-containing compounds, substitutions on the aromatic ring to which the morpholine is attached can also significantly influence activity. For instance, in a series of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues, aryl substitutions were found to modulate the potency of these compounds as inhibitors of dopamine and norepinephrine uptake. nih.gov Similarly, for this compound, substitutions on the nicotinonitrile ring could be explored to modulate its biological activity.
Optimization of Lead Compounds through SAR Analysis
Lead optimization is an iterative cycle of chemical modification and biological testing aimed at improving the properties of a lead compound. patsnap.comdanaher.comyoutube.com SAR analysis is the guiding principle of this process. patsnap.com For a hypothetical lead compound like this compound, the SAR data from its analogs would direct the optimization efforts.
Based on the molluscicidal activity of nicotinonitrile derivatives, an initial optimization strategy for a lead compound with a 2-amino-3-cyanopyridine (B104079) core could involve: nih.gov
Maintaining the Primary Amino Group: Given the observed activity cliff, the primary amino group at the 2-position appears to be essential and should be retained in initial optimization efforts.
Introducing Charged Groups: The significant activity of the thiolate salts suggests that creating derivatives with enhanced water solubility and charge could be a fruitful avenue for optimization.
Systematic Exploration of Substituents: A systematic exploration of small, polar substituents at other positions on the nicotinonitrile ring could be undertaken to probe for additional favorable interactions with the biological target.
Through such a systematic and iterative process of design, synthesis, and testing, guided by SAR principles, the initial potency and selectivity of a lead compound can be progressively enhanced.
Computational Chemistry and Molecular Modeling Applications
Ligand-Protein Docking Simulations for Target Binding Prediction
Ligand-protein docking is a computational technique used to predict the preferred orientation of a molecule when bound to a protein target. This method is crucial for identifying potential drug candidates by estimating the strength of the interaction between a ligand and a receptor. While no specific docking studies for 2-Morpholinonicotinonitrile have been published, research on analogous compounds provides a framework for how such an investigation would proceed. For example, docking studies on other 2-alkoxy-3-cyanopyridine derivatives have been performed to understand their interactions with biological targets like cholinesterase enzymes. Such studies typically involve preparing the 3D structure of the ligand and the protein, defining a binding site, and then using a scoring function to rank the different binding poses.
Table 1: Representative Docking Simulation Parameters for Nicotinonitrile Derivatives
| Parameter | Description | Typical Values/Software |
| Software | Program used to perform the docking calculations. | AutoDock, Glide, GOLD |
| Target Protein | The specific protein the ligand is docked against. | e.g., Acetylcholinesterase, Butyrylcholinesterase |
| Scoring Function | Algorithm used to estimate binding affinity. | e.g., AutoDock Vina scoring function, GlideScore |
| Binding Affinity | Predicted strength of the ligand-protein interaction. | Reported in kcal/mol |
| Key Interactions | Predicted hydrogen bonds, hydrophobic interactions, etc. | Visualized and listed |
Molecular Dynamics Simulations of Compound-Target Interactions
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. This method can reveal conformational changes in both the ligand and the protein upon binding, offering deeper insights than static docking models. Although no MD simulation studies specifically focused on this compound are available, this technique is a standard follow-up to docking studies for promising compounds. MD simulations can help validate docking poses, calculate binding free energies, and understand the stability of the ligand-protein complex.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to understand the electronic properties of a molecule. These calculations can predict parameters like molecular geometry, charge distribution, and reactivity. For novel compounds like this compound, DFT calculations could provide valuable information about its chemical stability and potential reaction mechanisms. Studies on related 2-alkoxy-3-cyanopyridine derivatives have utilized DFT to investigate their molecular geometry and chemical reactivity. nih.gov
Table 2: Key Parameters from Quantum Chemical Calculations for Cyanopyridine Derivatives
| Parameter | Description |
| Optimized Geometry | The lowest energy 3D structure of the molecule. |
| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals, indicating chemical reactivity. |
| Molecular Electrostatic Potential (MEP) | A map of the charge distribution on the molecule's surface, indicating sites for electrophilic and nucleophilic attack. |
| Dipole Moment | A measure of the overall polarity of the molecule. |
De Novo Design and Virtual Screening Approaches
De novo design involves the computational creation of novel molecules with desired properties, while virtual screening is the computational screening of large libraries of existing compounds to identify those with a high probability of binding to a specific target. The this compound scaffold could potentially be identified through virtual screening campaigns targeting various protein families. The morpholine (B109124) and nicotinonitrile moieties are common fragments in medicinal chemistry, and their combination could be explored for activity against a range of targets.
Predictive Modeling of Biological Activity (e.g., QSAR)
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological activity. These models are used to predict the activity of new compounds and to guide the optimization of lead molecules. While no specific QSAR models for this compound have been reported, a QSAR study on more complex molecules containing a morpholine moiety has been conducted to understand their antioxidant potential. pensoft.net To develop a QSAR model, a dataset of compounds with known activities is required, along with calculated molecular descriptors that quantify various aspects of their chemical structure.
Analytical Methodologies for Characterization and Quantification
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are fundamental for separating 2-Morpholinonicotinonitrile from impurities, starting materials, and byproducts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques for this purpose.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the purity assessment of non-volatile and thermally labile compounds like this compound. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727) nih.govresearchgate.netnih.govorientjchem.org. The separation is based on the differential partitioning of the analyte and impurities between the stationary phase and the mobile phase. Detection is commonly achieved using a UV detector, as the aromatic nicotinonitrile moiety is expected to exhibit strong UV absorbance researchgate.net. Method development would focus on optimizing mobile phase composition, flow rate, and column temperature to achieve baseline separation of all components.
Interactive Data Table: Typical HPLC Parameters for Analysis of Aromatic Nitriles
| Parameter | Typical Value/Condition | Purpose |
|---|---|---|
| Column | C18, 5 µm, 4.6 x 250 mm | Stationary phase for reversed-phase separation. |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic) | Eluent to carry the sample through the column. |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |
| Detection | UV at ~254 nm | To detect and quantify the compound based on UV absorbance. |
| Injection Volume | 10 µL | The amount of sample introduced into the system. |
| Column Temp. | 30 °C | To ensure reproducible retention times. |
Gas Chromatography (GC): For volatile and thermally stable compounds, GC is a powerful separation technique thermofisher.com. While this compound has a relatively high boiling point, GC analysis could be feasible, potentially at elevated temperatures. The technique separates compounds based on their boiling points and interactions with the stationary phase of the GC column. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection youtube.com. Purity is determined by the relative area of the main peak corresponding to this compound compared to the total area of all peaks in the chromatogram.
Spectroscopic Methods for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules slideshare.net. Both ¹H NMR and ¹³C NMR spectra would be essential for the characterization of this compound.
¹H NMR: The proton NMR spectrum would show distinct signals for the protons on the nicotinonitrile ring and the morpholine (B109124) ring. The chemical shifts, splitting patterns (multiplicity), and integration of these signals would confirm the substitution pattern and the relative number of protons in different environments. For instance, the protons on the morpholine ring would likely appear as multiplets in the upfield region, while the aromatic protons of the nicotinonitrile ring would be found in the downfield region chemicalbook.com.
¹³C NMR: The carbon-13 NMR spectrum would provide information on the number of non-equivalent carbon atoms in the molecule researchgate.nethmdb.calibretexts.orgresearchgate.netdocbrown.info. The chemical shifts of the carbon atoms in the nicotinonitrile ring, the nitrile carbon, and the carbons of the morpholine ring would be characteristic and aid in the definitive structural confirmation docbrown.info.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
|---|---|---|
| Nitrile (CN) | 115-120 | Typical range for nitrile carbons. |
| Aromatic C (substituted) | 150-160 | Carbon attached to the morpholine group. |
| Aromatic CH | 110-140 | Carbons in the nicotinonitrile ring. |
| Morpholine (-O-CH₂-) | 65-75 | Carbons adjacent to the oxygen atom. |
| Morpholine (-N-CH₂-) | 45-55 | Carbons adjacent to the nitrogen atom. |
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies vscht.czrsc.org. For this compound, the IR spectrum would be expected to show a sharp, strong absorption band around 2220-2230 cm⁻¹ corresponding to the C≡N (nitrile) stretching vibration nih.gov. Other key absorptions would include C-H stretching vibrations for the aromatic and aliphatic protons, C=C and C=N stretching vibrations from the aromatic ring, and C-O-C stretching from the morpholine ether linkage .
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule youtube.comdocbrown.info. In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the molecular weight. The fragmentation pattern, resulting from the cleavage of the molecule, would give clues about its structure, such as the loss of the morpholine ring or the nitrile group youtube.com.
Quantitative Analytical Procedures for Compound Determination
For the quantification of this compound, HPLC with UV detection is a common and reliable method nih.gov. A calibration curve is constructed by plotting the peak area of the analyte against a series of known concentrations of a reference standard. The concentration of this compound in an unknown sample can then be determined by interpolating its peak area on this calibration curve. This method is widely used in quality control and stability studies researchgate.net.
Crystallographic Analysis for Solid-State Structure Determination
X-ray crystallography can be used to determine the precise three-dimensional arrangement of atoms in a crystalline sample of this compound. This technique provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and conformation in the solid state mdpi.comresearchgate.net. The crystal structure of related morpholine-containing compounds has been successfully determined, suggesting that this technique would be applicable to this compound, provided a suitable single crystal can be grown mdpi.comnih.govnih.gov.
Advanced Hybrid Analytical Techniques
Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, offer enhanced analytical power slideshare.netnih.govchemijournal.comijarnd.com.
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry researchgate.net. LC-MS is particularly useful for identifying and quantifying this compound and its potential metabolites or degradation products in complex mixtures, even at very low concentrations researchgate.net.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS couples the separation of volatile compounds by GC with detection by MS thermofisher.comchemijournal.comnih.govnih.govfrontiersin.org. This would be a powerful tool for the analysis of this compound if the compound is sufficiently volatile and thermally stable, providing both retention time and mass spectral data for confident identification thermofisher.com.
These advanced techniques are invaluable in pharmaceutical analysis, metabolomics, and environmental monitoring for the comprehensive characterization of organic compounds nih.gov.
Emerging Research Directions and Future Prospects
Development of Novel Therapeutic Agents based on 2-Morpholinonicotinonitrile Scaffolds
The this compound scaffold is a promising starting point for the development of new therapeutic agents due to the established biological significance of both its constituent morpholine (B109124) and nicotinonitrile moieties. The morpholine ring is a common feature in medicinal chemistry, often incorporated into drug candidates to improve their pharmacokinetic profiles, such as solubility and metabolic stability. nih.govresearchgate.net The nicotinonitrile (3-cyanopyridine) core is also a key component in several marketed drugs, including the kinase inhibitors bosutinib and neratinib (B1684480), highlighting its value as a pharmacophore. ekb.egresearchgate.net
Research into derivatives of this scaffold is exploring a range of therapeutic areas. A primary focus is oncology, where nicotinonitrile-based compounds have shown potential as kinase inhibitors. ekb.egresearchgate.net Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers. nih.govcancertreatmentjournal.com The development of selective kinase inhibitors is a major goal of modern drug discovery. nih.govcrossfire-oncology.com Derivatives of the this compound scaffold could be designed to target specific kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor (VEGFR) or Epidermal Growth Factor Receptor (EGFR). researchgate.netresearchgate.netnih.gov For instance, studies on related quinoline derivatives, which share structural similarities with the nicotinonitrile core, have demonstrated potent anti-cancer activities by targeting such kinases. researchgate.netnih.gov
Beyond cancer, the scaffold holds promise for treating inflammatory diseases and neurodegenerative disorders. Certain nicotinonitrile hybrids have been investigated for their anti-inflammatory and antioxidant properties. ekb.egresearchgate.net The structural features of morpholine derivatives have also been associated with a variety of biological activities, including analgesic and anti-dyslipidemic effects. nih.gov The combination of these two pharmacologically active rings in one molecule could lead to synergistic effects or novel mechanisms of action.
The table below summarizes the therapeutic potential of related morpholine and nicotinonitrile derivatives, suggesting possible avenues for this compound-based drug discovery.
| Therapeutic Target/Area | Relevant Scaffold | Example of Activity/Compound |
| Oncology (Kinase Inhibition) | Nicotinonitrile | Bosutinib, Neratinib (marketed drugs) ekb.egresearchgate.net |
| Morpholine-substituted quinolines | mTOR inhibition with IC50 values in the nanomolar range mdpi.com | |
| Pyrrolo[2,3-d]pyrimidines | Multi-targeted kinase inhibition (EGFR, Her2, VEGFR2, CDK2) mdpi.com | |
| Anti-inflammatory | Nicotinonitrile | Inhibition of cyclooxygenase enzymes researchgate.net |
| Morpholine | Anti-inflammatory and immunomodulating action nih.gov | |
| Antioxidant | Nicotinonitrile | Radical scavenging activity superior to ascorbic acid in some cases ekb.eg |
| Neuroprotection | Morpholine | Potential applications based on CNS activity of derivatives nih.gov |
This table is generated based on data from cited research on related compounds and is intended to be illustrative of potential research directions.
Exploration in Material Science and Other Non-Biological Applications
While the primary focus of research on this compound has been biological, its chemical structure suggests potential applications in material science. The nicotinonitrile component, a conjugated pyridine (B92270) ring system, is of interest for the development of organic electronic materials. nih.gov Conjugated organic molecules can exhibit semiconductor properties, making them suitable for use in applications such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The introduction of the morpholine group could be used to tune the electronic properties and influence the solid-state packing of the molecules, which is a critical factor for charge transport in organic semiconductors.
Furthermore, the nitrogen and oxygen atoms within the this compound structure could act as coordination sites for metal ions, opening up possibilities for the creation of coordination polymers and metal-organic frameworks (MOFs). These materials have a wide range of applications, including gas storage, catalysis, and chemical sensing. The specific geometry and electronic nature of the this compound ligand would dictate the structure and properties of the resulting coordination materials.
Other potential non-biological applications could include:
Polymers: The molecule could be used as a monomer or a functional additive in polymer synthesis to impart specific properties such as thermal stability, conductivity, or optical characteristics. selvita.com
Smart Materials: Derivatives could be designed to respond to external stimuli like light, heat, or an electric field, leading to applications in sensors or responsive coatings. xtalpi.com
Agrochemicals: The morpholine ring is present in some fungicides, and nicotinonitrile derivatives have been explored for molluscicidal activity, suggesting a potential role in agriculture. nih.gove3s-conferences.org
The exploration of these non-biological applications is still in its infancy but represents a significant growth area for research into this compound and its derivatives.
Advances in Sustainable Synthetic Methodologies
The increasing emphasis on environmental responsibility in the chemical and pharmaceutical industries is driving the development of sustainable, or "green," synthetic methods. researchgate.net For the synthesis of this compound and its derivatives, research is moving away from traditional methods that often rely on harsh reagents, toxic solvents, and high temperatures.
Key advances in sustainable synthesis that are applicable to this class of compounds include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, increase product yields, and often allows for the use of less hazardous solvents. It has been successfully applied to the synthesis of various nicotinonitrile derivatives. researchgate.net
Solvent-Free Reactions: Conducting reactions in the absence of a solvent (neat) or using grinding techniques (mechanochemistry) minimizes the use of volatile organic compounds, which are a major source of chemical waste and pollution. researchgate.netresearchgate.net
Use of Green Solvents: When a solvent is necessary, the focus is on using environmentally benign options such as water, ethanol, or bio-based solvents like eucalyptol. researchgate.net
Catalysis: The use of catalysts, particularly recyclable ones, is a cornerstone of green chemistry as they allow for reactions to proceed with high efficiency and selectivity, reducing the formation of byproducts.
The table below compares traditional and sustainable approaches for the synthesis of related heterocyclic compounds.
| Synthesis Parameter | Traditional Method | Sustainable Approach |
| Energy Source | Conventional heating (oil bath) | Microwave irradiation researchgate.net |
| Solvents | Chlorinated hydrocarbons, DMF, etc. | Water, ethanol, ionic liquids, or solvent-free researchgate.net |
| Reaction Time | Hours to days | Minutes to hours researchgate.net |
| Workup | Often requires extensive purification | Simpler workup and purification researchgate.net |
| Waste Generation | High | Reduced |
This table provides a general comparison based on literature for related heterocyclic syntheses.
By adopting these greener approaches, the synthesis of this compound can become more cost-effective, safer, and environmentally friendly, which is crucial for its potential large-scale production for any application.
Integration of Artificial Intelligence and Machine Learning in Compound Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and materials science. nih.gov These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the research and development process. For the this compound scaffold, AI and ML can be integrated in several key areas:
Virtual Screening: AI-powered virtual screening can rapidly evaluate massive libraries of virtual compounds based on the this compound scaffold to identify those with the highest probability of binding to a specific biological target. nih.govharvard.edu This dramatically reduces the number of compounds that need to be synthesized and tested in the lab, saving time and resources. xtalpi.com
De Novo Design: Generative AI models can design entirely new molecules based on the this compound core with optimized properties for a particular application. nih.gov These models can learn the complex relationships between chemical structure and biological activity or material properties to propose novel and promising candidates.
Property Prediction: ML models can be trained to predict various properties of new this compound derivatives, such as their solubility, toxicity, metabolic stability (ADME-Tox properties), and even their potential biological activity. nih.gov This allows researchers to prioritize the synthesis of compounds with the most favorable drug-like properties.
Synthesis Optimization: AI can also be used to optimize the synthetic routes for producing these compounds. aiche.orgmdpi.commdpi.com By analyzing reaction data, ML algorithms can predict the optimal reaction conditions (e.g., temperature, catalyst, solvent) to maximize yield and purity, including for sustainable synthesis methods.
The integration of AI and ML into the discovery pipeline for this compound will enable a more data-driven and efficient approach, increasing the likelihood of success in developing new drugs and materials.
Addressing Challenges in Drugability and Selectivity
While the this compound scaffold holds significant promise, there are inherent challenges in translating a promising compound into a successful drug. Two of the most critical hurdles are drugability and selectivity.
Solubility: Ensuring adequate aqueous solubility for oral administration or formulation. The morpholine group generally improves solubility, but modifications to the rest of the scaffold could counteract this effect.
Permeability: The ability of the molecule to cross biological membranes, such as the intestinal wall or the blood-brain barrier.
Metabolic Stability: Preventing the molecule from being too rapidly broken down by enzymes in the liver.
Selectivity is particularly crucial when targeting a specific protein in a large family, such as kinases. nih.gov Many kinase inhibitors fail in clinical trials due to off-target effects, where the drug interacts with other kinases besides the intended one, leading to toxicity. crossfire-oncology.comresearchgate.net For this compound-based kinase inhibitors, achieving high selectivity is paramount. researchgate.net
Strategies to address these challenges include:
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the this compound scaffold and evaluating the impact on both activity and drug-like properties. mdpi.com
Computational Modeling: Using molecular docking and other computational tools to predict how a compound will bind to its target and off-targets, guiding the design of more selective molecules.
Late-Stage Functionalization: A synthetic strategy that allows for the modification of a complex molecule in the final steps of its synthesis, enabling the rapid generation of a diverse range of analogs to fine-tune properties. nih.gov
Formulation Strategies: Developing advanced drug delivery systems to improve the solubility and absorption of promising but challenging compounds.
By proactively addressing drugability and selectivity, researchers can increase the probability of developing safe and effective drugs from the this compound scaffold.
Interdisciplinary Research Opportunities
The multifaceted potential of this compound creates a wealth of opportunities for interdisciplinary collaboration. Progress in this area will be significantly enhanced by bringing together experts from various scientific fields.
Medicinal Chemistry and Chemical Biology: Synthetic chemists can design and create novel derivatives, while chemical biologists can develop and perform assays to evaluate their biological activity and elucidate their mechanisms of action.
Computational Chemistry and Data Science: Computational chemists can use modeling and simulation to guide the design of new compounds, while data scientists can apply AI and ML algorithms to analyze large datasets from high-throughput screening and predict compound properties. selvita.com
Pharmacology and Toxicology: Pharmacologists can study the effects of promising compounds in cellular and animal models of disease, while toxicologists can assess their safety profiles to ensure they are suitable for further development.
Material Science and Engineering: Material scientists can explore the synthesis and characterization of new materials based on the this compound scaffold, while engineers can design and fabricate devices that utilize these materials.
Biotechnology and Pharmaceutical Sciences: Biotechnologists can develop enzymatic or microbial methods for more sustainable synthesis, and pharmaceutical scientists can work on formulating the compounds into effective and stable drug products.
Such collaborations are essential for a holistic approach to research, enabling a seamless transition from fundamental discovery to practical application, whether it be a new life-saving drug or an innovative material with advanced properties.
Q & A
Q. What are the optimal conditions for synthesizing 2-Morpholinonicotinonitrile, and how can purity be ensured?
To optimize synthesis, begin with a stepwise protocol: (i) Select a nitrile-forming reaction (e.g., nucleophilic substitution or condensation) using morpholine derivatives and cyanide sources. (ii) Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. (iii) Purify crude products using column chromatography with gradients tailored to polarity differences. Purity validation requires ≥95% by LC-MS or NMR, with spectral data cross-referenced against known analogs (e.g., 2-Morpholinoisonicotinaldehyde in and ). Document all steps meticulously, including solvent ratios, temperatures, and catalyst loads, to ensure reproducibility .
Q. Which spectroscopic methods are critical for characterizing this compound?
Essential methods include:
- NMR spectroscopy : Confirm structural integrity via H and C NMR, focusing on morpholine ring protons (δ 3.5–4.0 ppm) and nitrile group absence of splitting.
- LC-MS : Verify molecular ion peaks (e.g., [M+H] at m/z 190.2 for CHNO).
- FT-IR : Identify nitrile stretching vibrations (~2200 cm) and morpholine C-O-C bands (~1100 cm). Cross-validate data with computational tools (e.g., DFT simulations) to resolve ambiguities .
Q. How should researchers address discrepancies in reported physical properties (e.g., melting points) of this compound?
Discrepancies often arise from impurities or polymorphic forms. To resolve:
- Replicate synthesis using documented protocols (e.g., ’s guidelines for experimental rigor).
- Perform differential scanning calorimetry (DSC) to detect polymorph transitions.
- Compare purity metrics (HPLC area%) across studies and consult structural analogs (e.g., 6-Morpholinonicotinaldehyde in ) for trends .
Advanced Research Questions
Q. What strategies can resolve conflicting bioactivity data for this compound in kinase inhibition assays?
Conflicting results may stem from assay conditions (e.g., ATP concentrations, pH) or compound stability. Mitigate by:
Q. How can computational modeling enhance the design of this compound derivatives for target selectivity?
Use molecular docking (e.g., AutoDock Vina) to predict binding poses in kinase active sites. Prioritize derivatives with:
Q. What experimental controls are essential when studying this compound’s reactivity in multicomponent reactions?
Include:
- Negative controls : Omit the compound to assess background reactivity.
- Scavenger controls : Add TEMPO or BHT to rule out radical pathways.
- Isotopic labeling : Use N-morpholine to track nitrile group participation. Document all conditions per ’s reproducibility standards .
Methodological Frameworks
Q. How to design a robust structure-activity relationship (SAR) study for this compound analogs?
- Feasibility : Prioritize analogs with synthetically accessible modifications (e.g., halogen substitutions).
- Novelty : Compare against existing morpholine nitriles ( ).
- Relevance : Align modifications with target pharmacophores (e.g., kinase hinge regions). Use hierarchical clustering of bioactivity data to identify critical substituents .
Q. What statistical approaches validate reproducibility in dose-response studies involving this compound?
Apply:
- Grubbs’ test to exclude outliers in IC determinations.
- Bland-Altman plots to assess inter-lab variability.
- ANOVA with post-hoc Tukey tests for multi-group comparisons. Report p-values, confidence intervals, and effect sizes per ’s guidelines .
Data Presentation and Ethics
Q. How to ethically report conflicting toxicity data for this compound in preclinical studies?
Disclose all findings transparently, citing ’s NIH guidelines. Differentiate between:
- Acute toxicity (e.g., LD in rodents).
- Subchronic effects (e.g., histopathology after 28-day exposure). Use Kaplan-Meier survival curves and hazard ratios to contextualize risks .
Q. What visualization standards apply when presenting this compound’s spectral data in publications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
